An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5
An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent dye and versatile linker, N-Methyl-N'-(hydroxy-PEG2)-Cy5. Below, we delve into its chemical structure, core properties, and key applications, offering detailed experimental protocols and workflow visualizations to support its effective implementation in research and development.
Core Concepts: Structure and Properties
N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a specialized chemical compound that integrates a Cy5 fluorophore with a polyethylene (B3416737) glycol (PEG) linker. The Cy5 core is a member of the cyanine (B1664457) dye family, renowned for its bright fluorescence in the far-red spectrum, a region often favored in biological imaging due to reduced autofluorescence from endogenous molecules.[1][2] The N-Methyl modification and the short, hydrophilic diethylene glycol (PEG2) linker, terminating in a hydroxyl group, enhance the molecule's solubility in aqueous media and provide a reactive site for further conjugation.[3][4] These features make it a valuable tool for labeling biomolecules and as a component in more complex molecular constructs like PROTACs (PROteolysis TArgeting Chimeras).[5][6]
The fundamental chemical and physical properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5 are summarized below:
| Property | Value | Reference |
| CAS Number | 2107273-22-1 | [7] |
| Molecular Formula | C32H41ClN2O3 | [7] |
| Molecular Weight | 537.13 g/mol | [7][8] |
Spectroscopic Profile
The performance of a fluorescent dye is critically defined by its spectroscopic characteristics. The table below outlines the key spectral properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5.
| Spectroscopic Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [3] |
| Emission Maximum (λem) | 667 nm | [3] |
| Molar Extinction Coefficient (ε) | ~107,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.07 (for a similar PEGylated Cy5) | [2] |
Note: The molar extinction coefficient and quantum yield are based on data for structurally similar PEGylated Cy5 dyes and provide a close approximation. For precise applications, independent characterization is recommended.[2]
Key Applications and Experimental Workflows
N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a versatile molecule with primary applications in fluorescent labeling of biomolecules and as a linker in the synthesis of PROTACs.
Fluorescent Labeling for Cellular Imaging and Flow Cytometry
The terminal hydroxyl group of N-Methyl-N'-(hydroxy-PEG2)-Cy5 can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester, to enable covalent labeling of primary amines on proteins and other biomolecules.[2] Once conjugated, the bright and stable fluorescence of the Cy5 core allows for sensitive detection in techniques such as immunofluorescence microscopy and flow cytometry.[1]
The following diagram illustrates the general workflow from activating the dye to staining cells for analysis.
Caption: Workflow for antibody conjugation and immunofluorescence.
PROTAC Synthesis
A significant application of N-Methyl-N'-(hydroxy-PEG2)-Cy5 is in the field of targeted protein degradation through its use as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9] The PEG linker in N-Methyl-N'-(hydroxy-PEG2)-Cy5 provides the necessary spacing and solubility for the resulting PROTAC molecule.[3]
The diagram below outlines the catalytic cycle of a PROTAC molecule.
Caption: The catalytic cycle of a PROTAC molecule.
Detailed Experimental Protocols
Protocol 1: General Immunofluorescence Staining of Adherent Cells
This protocol outlines the key steps for staining cultured adherent cells using an antibody conjugated with a Cy5 dye.
Materials:
-
Adherent cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Permeabilization Buffer)
-
Primary antibody conjugated to Cy5 (or a primary antibody followed by a Cy5-conjugated secondary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.
-
Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.[10]
-
-
Permeabilization:
-
(Optional, for intracellular targets) Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.[11]
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for at least 30-60 minutes at room temperature to reduce non-specific antibody binding.[11]
-
-
Antibody Incubation:
-
Washing:
-
Aspirate the antibody solution and wash the cells three times with Permeabilization Buffer (or PBS if not permeabilized) for 5 minutes each. Protect from light during washes.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and the chosen counterstain.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol details the procedure for staining cell suspensions for surface markers using a Cy5-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fc receptor blocking solution (optional)
-
Cy5-conjugated primary antibody
-
Viability dye (optional)
-
12x75mm polystyrene tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Determine the cell count and assess viability.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1x10^7 cells/mL.[12]
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[7]
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1x10^6 cells) into each tube.
-
Add the predetermined optimal amount of the Cy5-conjugated primary antibody to the respective tubes.
-
Vortex gently and incubate for 20-30 minutes on ice in the dark.
-
-
Washing:
-
Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step once more.[12]
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5 excitation and emission.
-
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. N-Methyl-N'-(hydroxy-PEG2)-Cy5 - CAS:2107273-22-1 - 孚可科技(上海)有限公司 [forcbio.com]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. ulab360.com [ulab360.com]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. bosterbio.com [bosterbio.com]
